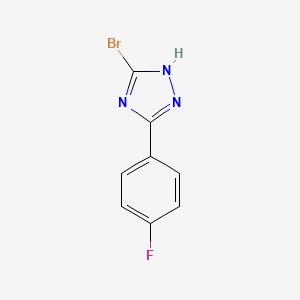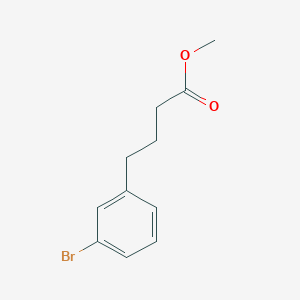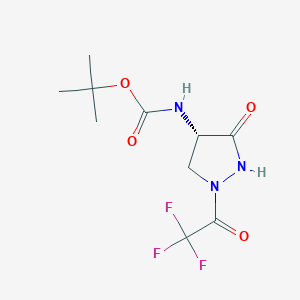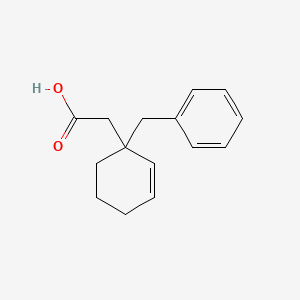
(4-hydroxybenzyl)triphenylphosphonium bromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-hydroxybenzyl)triphenylphosphonium bromide: is an organic compound that belongs to the class of phosphonium salts. It is characterized by the presence of a triphenylphosphonium group attached to a benzyl group, which is further substituted with a hydroxyl group at the para position. This compound is of significant interest in organic chemistry due to its utility in various synthetic applications and its role as a precursor in the synthesis of other complex molecules.
準備方法
Synthetic Routes and Reaction Conditions: The preparation of (4-hydroxybenzyl)triphenylphosphonium bromide typically involves the reaction of p-hydroxybenzyl bromide with triphenylphosphine. The reaction is usually carried out in an organic solvent such as toluene or tetrahydrofuran (THF) under reflux conditions. The reaction proceeds via nucleophilic substitution, where the bromide ion is replaced by the triphenylphosphonium group. The product is then purified by recrystallization or column chromatography to obtain the desired compound in high yield .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of microwave irradiation has been explored to enhance the reaction efficiency and reduce reaction times. This method involves the use of microwave energy to heat the reaction mixture, leading to faster reaction rates and higher yields .
化学反応の分析
Types of Reactions: (4-hydroxybenzyl)triphenylphosphonium bromide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.
Reduction: The compound can be reduced to form the corresponding benzyl alcohol.
Substitution: The bromide ion can be substituted with other nucleophiles such as azides or cyanides.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium azide (NaN3) or potassium cyanide (KCN) are employed under mild conditions.
Major Products Formed:
Oxidation: Formation of quinones.
Reduction: Formation of benzyl alcohols.
Substitution: Formation of azides or nitriles depending on the nucleophile used.
科学的研究の応用
Chemistry: (4-hydroxybenzyl)triphenylphosphonium bromide is used as a Wittig reagent in organic synthesis. It is employed in the preparation of alkenes through the Wittig reaction, where it reacts with carbonyl compounds to form alkenes .
Biology and Medicine: In biological research, this compound is used to study mitochondrial function due to its ability to target mitochondria. It has been used in the synthesis of mitochondria-targeted drugs and probes .
Industry: In the industrial sector, this compound is used in the synthesis of polymers and other advanced materials. It serves as a precursor for the preparation of various phosphonium-based ionic liquids, which are used as solvents and catalysts in chemical processes .
作用機序
The mechanism of action of (4-hydroxybenzyl)triphenylphosphonium bromide involves its ability to act as a nucleophile in various chemical reactions. The triphenylphosphonium group enhances the nucleophilicity of the compound, allowing it to participate in nucleophilic substitution and addition reactions. In biological systems, the compound targets mitochondria due to the positive charge on the phosphonium group, which facilitates its accumulation in the negatively charged mitochondrial matrix .
類似化合物との比較
- Benzyltriphenylphosphonium bromide
- Methyltriphenylphosphonium bromide
- Allyltriphenylphosphonium bromide
- Butyltriphenylphosphonium bromide
Comparison: Compared to other similar compounds, (4-hydroxybenzyl)triphenylphosphonium bromide is unique due to the presence of the hydroxyl group, which imparts additional reactivity and functionality. This hydroxyl group allows for further derivatization and functionalization, making it a versatile intermediate in organic synthesis .
特性
分子式 |
C25H22BrOP |
|---|---|
分子量 |
449.3 g/mol |
IUPAC名 |
(4-hydroxyphenyl)methyl-triphenylphosphanium;bromide |
InChI |
InChI=1S/C25H21OP.BrH/c26-22-18-16-21(17-19-22)20-27(23-10-4-1-5-11-23,24-12-6-2-7-13-24)25-14-8-3-9-15-25;/h1-19H,20H2;1H |
InChIキー |
CELRQNUGSXYMFT-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)[P+](CC2=CC=C(C=C2)O)(C3=CC=CC=C3)C4=CC=CC=C4.[Br-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2,4-Dichloro-6-phenylfuro[3,2-d]pyrimidine](/img/structure/B8550917.png)
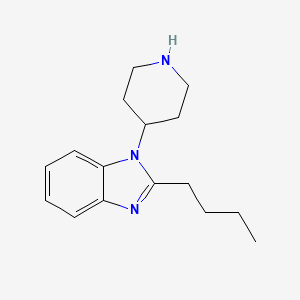
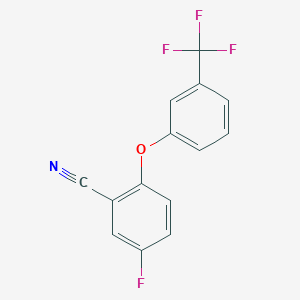
![2-Chloro-1-[4-(4-chloro-2-fluoro-5-methoxyphenyl)piperazin-1-yl]ethan-1-one](/img/structure/B8550930.png)
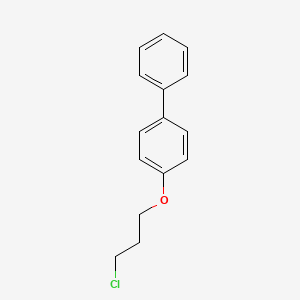
![Spiro[4.5]deca-6,9-dien-8-one](/img/structure/B8550942.png)
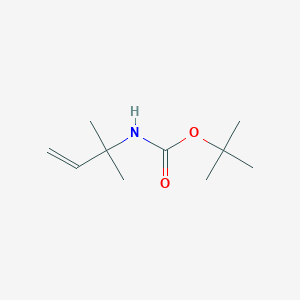
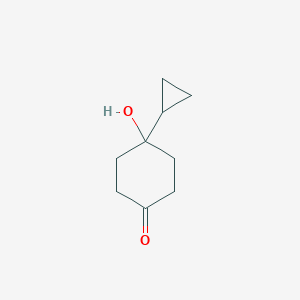
![2-Chloro-3-[3-(3,4-dinitrophenoxy)phenyl]prop-2-enal](/img/structure/B8550961.png)
![3-Phenylbicyclo[2.2.2]octa-2,5-diene-2-carbaldehyde](/img/structure/B8550967.png)
